

Vermistatin (CAS Number: 72669-21-7): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vermistatin**

Cat. No.: **B192645**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a fungal secondary metabolite with the CAS number 72669-21-7, has garnered significant interest within the scientific community due to its diverse biological activities.^{[1][2]} This technical guide provides a comprehensive overview of **Vermistatin**, consolidating available data on its physicochemical properties, biological functions, and underlying mechanisms of action. The information is presented to support further research and development efforts in the fields of antifungal, antiviral, and anticancer therapies. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Physicochemical Properties

Vermistatin is a polyketide-derived natural product.^{[1][3]} It is structurally characterized as a substituted pyran-4-one derivative linked to a dimethoxyphthalide moiety.^[1]

Table 1: Physicochemical Properties of **Vermistatin**

Property	Value	Source
CAS Number	72669-21-7	[1] [4] [5]
Molecular Formula	C ₁₈ H ₁₆ O ₆	[1] [4] [5]
Molecular Weight	328.32 g/mol	[1] [4] [5]
IUPAC Name	(3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]-4H-pyran-3-yl]isobenzofuran-1(3H)-one	
Synonyms	5-(4,6-Dimethoxy-3R-phthalidyl)-2-(1E)-propenyl-4H-pyran-4-one	[1]
Appearance	Solid	[6]
Melting Point	205-210 °C	[4]
Boiling Point (Predicted)	580.7±50.0 °C	[4]
Density (Predicted)	1.367±0.06 g/cm ³	[4]
SMILES	<chem>C/C=C/C1=CC(=O)C(=CO1)[C@H]2C3=C(C=C(C=C3OC)OC)C(=O)O2</chem>	[1]

Biological Activity and Mechanism of Action

Vermistatin has been reported to exhibit a range of biological activities, including antifungal, cytotoxic, and antiviral properties.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Antifungal Activity

Vermistatin is known to be a fungal secondary metabolite and has been investigated for its antifungal properties.[\[1\]](#)[\[2\]](#) Its proposed mechanism of action involves the disruption of critical enzymatic pathways in pathogenic fungi, with a particular focus on those involved in cell wall synthesis and energy production.[\[1\]](#) Specifically, it is suggested to interfere with the metabolic processes that maintain the structural integrity of the fungal cell wall.[\[1\]](#)

Cytotoxic Activity

Vermistatin has demonstrated cytotoxic activity against various cancer cell lines.[\[2\]](#)[\[7\]](#) While the precise mechanisms are still under investigation, it is believed to induce apoptosis. Some related fungal metabolites have been shown to inhibit human leukemia cell lines with low micromolar IC₅₀ values.

Antiviral Activity

Recent studies have highlighted the antiviral potential of **Vermistatin**, particularly against coronaviruses. Research on canine coronavirus (CCoV) has shown that **Vermistatin** can inhibit viral replication. The proposed mechanism involves the modulation of the aryl hydrocarbon receptor (AhR), a cellular factor that can be exploited by some viruses for replication.

Table 2: Summary of Reported IC₅₀ Values for **Vermistatin**

Activity	Cell Line / Organism	IC ₅₀ Value	Source
Antiviral	Canine Coronavirus (CCoV) in A72 cells	Dose-response curve available, specific IC ₅₀ to be determined from the study	[1]

Note: Specific IC₅₀ values for antifungal and a broad range of anticancer activities are not consistently reported in the currently available literature and require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Vermistatin**.

Isolation and Purification of Vermistatin

This protocol is a generalized procedure based on methods described for the isolation of **Vermistatin** and its derivatives from fungal cultures.

- Fungal Culture: Cultivate the producing fungal strain (e.g., *Penicillium vermiculatum* or *Penicillium simplicissimum*) in a suitable liquid medium.
- Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration. Extract the fungal biomass and the culture filtrate separately with an organic solvent such as ethyl acetate or chloroform.
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Chromatographic Purification:
 - Subject the crude extract to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, for example, a mixture of dichloromethane and acetone, gradually increasing the polarity.
 - Collect fractions and monitor by thin-layer chromatography (TLC).
 - Pool fractions containing **Vermistatin**.
- High-Performance Liquid Chromatography (HPLC):
 - Further purify the **Vermistatin**-containing fractions by HPLC on a silica gel column.
 - Use an isocratic or gradient solvent system (e.g., dichloromethane-acetone) to achieve high purity.
 - Monitor the elution profile with a UV detector.
- Characterization: Confirm the identity and purity of the isolated **Vermistatin** using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

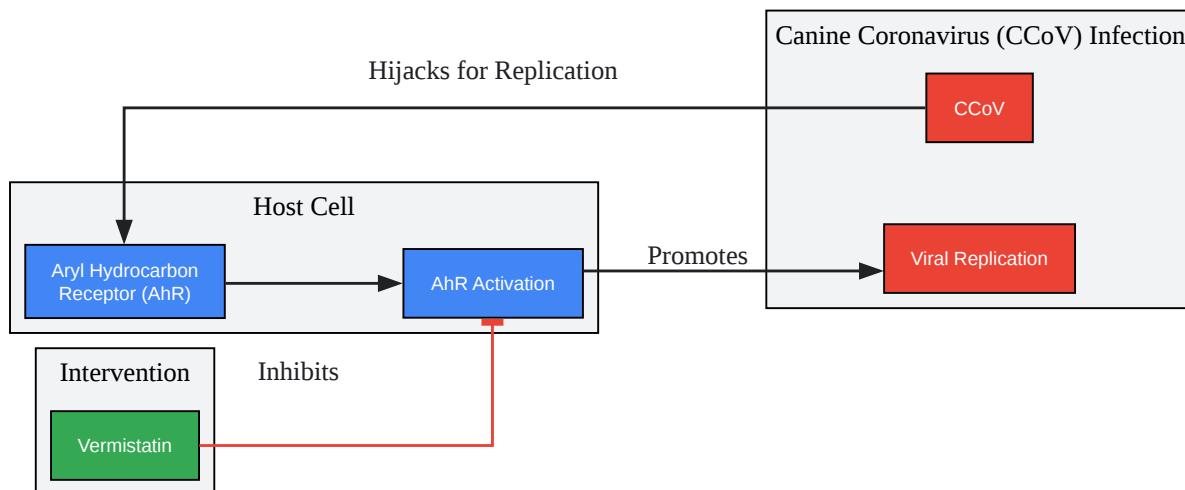
Antifungal Susceptibility Testing

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., *Candida albicans*, *Aspergillus fumigatus*) from a fresh culture. Adjust the cell suspension to a specific turbidity corresponding to a known cell concentration.
- Drug Dilution: Prepare a series of twofold dilutions of **Vermistatin** in a suitable solvent (e.g., DMSO) and then in the test medium (e.g., RPMI-1640).
- Microdilution Assay:
 - In a 96-well microtiter plate, add the diluted **Vermistatin** solutions to the wells.
 - Add the standardized fungal inoculum to each well.
 - Include positive (no drug) and negative (no inoculum) controls.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of **Vermistatin** that causes a significant inhibition of fungal growth, either visually or by measuring the optical density.

Cytotoxicity Assay (MTT Assay)

This is a common colorimetric assay to assess cell viability.

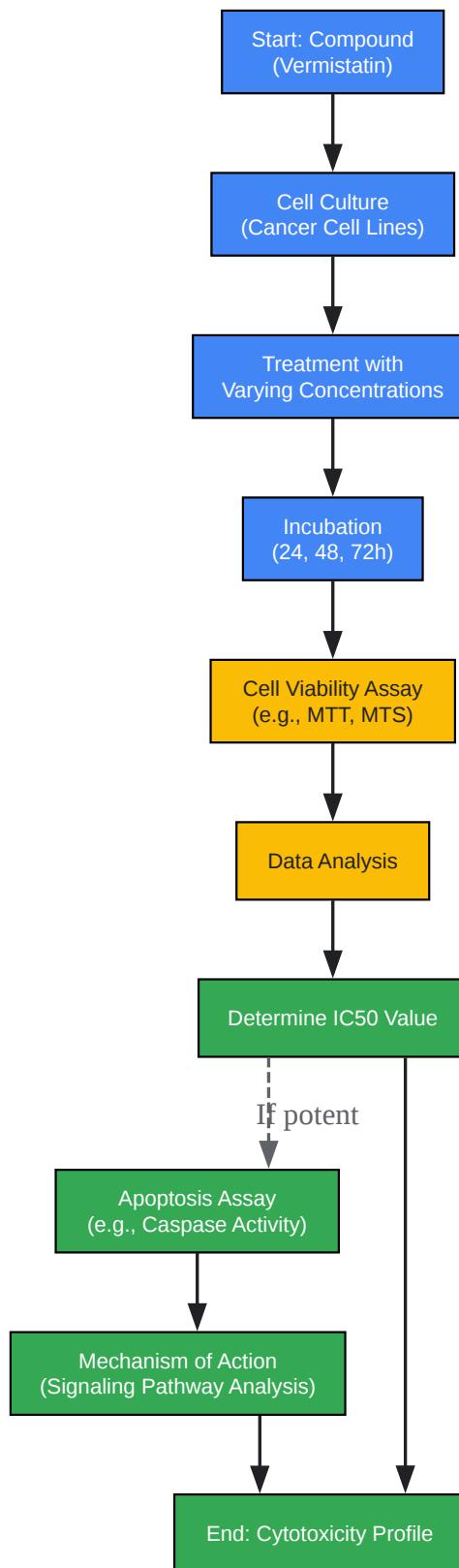

- Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Vermistatin** for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of **Vermistatin** that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Proposed Antiviral Mechanism of Action

The antiviral activity of funicone-like compounds, including **Vermistatin**, against canine coronavirus (CCoV) has been linked to the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR is a ligand-activated transcription factor that can be hijacked by some viruses to facilitate their replication. **Vermistatin** is hypothesized to interfere with this process.



[Click to download full resolution via product page](#)

Caption: Proposed antiviral mechanism of **Vermistatin** via inhibition of AhR activation.

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a compound like **Vermistatin**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for assessing the cytotoxicity of **Vermistatin**.

Conclusion

Vermistatin (CAS 72669-21-7) is a promising natural product with demonstrated antifungal, cytotoxic, and antiviral activities. Its unique chemical structure and multifaceted biological profile make it a compelling candidate for further investigation in drug discovery programs. This technical guide has summarized the current knowledge on **Vermistatin**, providing a foundation for researchers to design and execute further studies aimed at elucidating its full therapeutic potential and mechanisms of action. A more detailed investigation into its specific IC₅₀ values across a wider range of targets and a deeper exploration of its impact on cellular signaling pathways are critical next steps in its development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Caspase activation as a versatile assay platform for detection of cytotoxic bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 7. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Vermistatin (CAS Number: 72669-21-7): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b192645#cas-number-72669-21-7-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com